molecular formula C13H15N3O3 B5739995 N'-(5-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxyacetohydrazide

N'-(5-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxyacetohydrazide

Cat. No. B5739995
M. Wt: 261.28 g/mol
InChI Key: JPVWVXWFBUEZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(5-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxyacetohydrazide, also known as EMD 534085, is a chemical compound that has gained attention in scientific research due to its potential in various fields.

Mechanism of Action

The mechanism of action of N'-(5-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxyacetohydrazide 534085 is not fully understood. However, studies have suggested that it may exert its anticancer effects through the inhibition of the Akt/mTOR signaling pathway. It may also inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain, leading to its potential neuroprotective effects.
Biochemical and Physiological Effects:
This compound 534085 has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of anti-apoptotic proteins. In the brain, this compound 534085 has been found to increase the levels of acetylcholine, a neurotransmitter that is involved in learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of N'-(5-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxyacetohydrazide 534085 is its potential as a therapeutic agent in various fields, including cancer and Alzheimer's disease research. Additionally, its synthesis method is relatively simple and straightforward. However, one limitation of this compound 534085 is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for N'-(5-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxyacetohydrazide 534085 research. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as bacterial infections. Another direction is to further elucidate its mechanism of action, which may lead to the development of more effective therapeutic agents. Additionally, research may focus on improving the solubility and bioavailability of this compound 534085, which may enhance its efficacy.

Synthesis Methods

The synthesis of N'-(5-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxyacetohydrazide 534085 involves the reaction of 5-ethyl-2-oxo-1,2-dihydro-3H-indole-3-carboxylic acid with hydrazine hydrate and 2-methoxyacetyl chloride in the presence of a base. The resulting compound is then purified through recrystallization.

Scientific Research Applications

N'-(5-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-methoxyacetohydrazide 534085 has been investigated for its potential in various scientific research fields. It has been found to have anticancer properties, with studies showing its ability to induce apoptosis in cancer cells. This compound 534085 has also been studied for its potential in treating Alzheimer's disease, with research suggesting that it may have neuroprotective effects. Additionally, this compound 534085 has been investigated for its potential in treating bacterial infections.

properties

IUPAC Name

N-[(5-ethyl-2-hydroxy-1H-indol-3-yl)imino]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-3-8-4-5-10-9(6-8)12(13(18)14-10)16-15-11(17)7-19-2/h4-6,14,18H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVWVXWFBUEZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=C2N=NC(=O)COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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